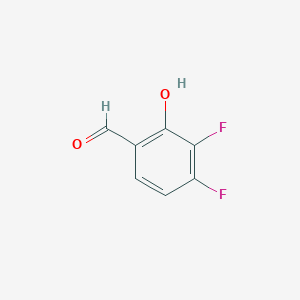

3,4-Difluoro-2-hydroxybenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-difluoro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDMZOAQFCFSHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50665406 | |

| Record name | 3,4-Difluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502762-95-0 | |

| Record name | 3,4-Difluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-difluoro-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

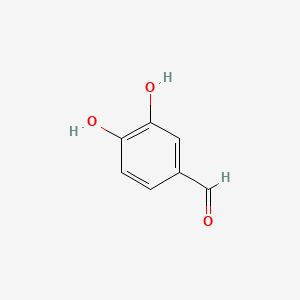

3,4-Difluoro-2-hydroxybenzaldehyde synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3,4-Difluoro-2-hydroxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key fluorinated building block in modern medicinal chemistry and materials science. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the prevailing synthetic strategies, focusing on the causality behind experimental choices and procedural logic. The primary focus is on the highly efficient and regioselective ortho-formylation of 2,3-difluorophenol via magnesium-mediated methods. Alternative routes and a comparative analysis of classical formylation techniques are also discussed to provide a complete tactical framework. All protocols are presented with the aim of ensuring reproducibility and scalability.

Introduction: The Strategic Importance of this compound

This compound is a substituted salicylaldehyde derivative whose value is derived from its unique combination of reactive functional groups: a nucleophilic hydroxyl group, an electrophilic aldehyde, and two fluorine atoms on the aromatic ring. The fluorine substituents are of particular interest in drug discovery, as their introduction can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This trifunctional scaffold serves as a versatile intermediate for constructing complex heterocyclic systems, fluorinated analogues of natural products, and advanced materials.[1][2] Given that surprisingly few substituted salicylaldehydes are commercially available, robust and selective synthetic methods are critical for enabling research and development in these fields.[3]

Primary Synthesis Pathway: Regioselective ortho-Formylation of 2,3-Difluorophenol

The most direct and efficient route to this compound is the formylation of the readily available precursor, 2,3-difluorophenol. While classical formylation reactions like the Reimer-Tiemann or Duff reactions exist, they often suffer from low yields, poor regioselectivity, and harsh conditions.[3][4][5] The preferred modern approach is a magnesium-mediated reaction, which offers exceptional control over the reaction's regiochemistry, favoring formylation at the ortho position to the hydroxyl group.

The Hofsløkken-Skattebøl Method: A Paradigm of Chelation Control

The method developed by Hofsløkken and Skattebøl, which builds upon earlier work by Casnati, is a simple, high-yielding, and highly regioselective procedure for the ortho-formylation of phenols.[6][7] This reaction gives exclusively ortho-formylation and is applicable for large-scale preparations.[3]

The remarkable ortho-selectivity of this reaction is attributed to a chelation-controlled mechanism. The process begins with the in-situ formation of a magnesium phenoxide. The magnesium ion coordinates to both the phenoxide oxygen and an oxygen atom of paraformaldehyde. This coordination brings the formylating agent into close proximity with the C2 (ortho) position of the phenol, effectively creating a template that directs the electrophilic attack to this specific site. This pre-organization of the reactants within the magnesium complex is the key to overcoming the statistical and electronic biases that often lead to mixtures of ortho and para isomers in other formylation methods.[8]

The use of magnesium dichloride (MgCl₂) and a tertiary amine base like triethylamine (Et₃N) is a significant process improvement over methods requiring the pre-formation of Grignard reagents and the use of carcinogenic cosolvents like HMPA.[7][8] The MgCl₂/Et₃N system is a potent base combination that facilitates the reaction efficiently.[7]

// Nodes sub [label="2,3-Difluorophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="MgCl₂ / Et₃N\nParaformaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="THF or Acetonitrile\nReflux (e.g., ~75°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Magnesium Chelate\nIntermediate", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"]; workup [label="Acidic Workup\n(e.g., 1N HCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="this compound", shape=box, style="rounded,filled", fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"];

// Edges sub -> intermediate [label="Coordination"]; base -> intermediate; solvent -> intermediate [style=dotted]; intermediate -> product [label="Hydrolysis"]; workup -> product; }

Caption: Workflow for the Hofsløkken-Skattebøl ortho-formylation.

The following protocol is adapted from the highly reliable procedure published in Organic Syntheses for the formylation of substituted phenols.[3] It has been tailored for the synthesis of the target molecule.

Materials & Reagents:

-

2,3-Difluorophenol

-

Anhydrous Magnesium Dichloride (MgCl₂)

-

Paraformaldehyde

-

Triethylamine (Et₃N), dry

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

1 N Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Inert Atmosphere Setup: A dry, three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and rubber septa is thoroughly purged with an inert gas (Argon or Nitrogen).

-

Reagent Addition: Under a positive pressure of the inert gas, add anhydrous magnesium dichloride (2.0 eq) and solid paraformaldehyde (3.0 eq).

-

Solvent and Base: Add anhydrous tetrahydrofuran via syringe to the flask. Subsequently, add dry triethylamine (2.0 eq) dropwise via syringe. Stir the resulting mixture for 10-15 minutes at room temperature.

-

Substrate Addition: Add 2,3-difluorophenol (1.0 eq) dropwise via syringe. The mixture may become opaque.

-

Reaction Heating: Immerse the flask in a preheated oil bath and heat to a gentle reflux (approx. 75°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Electron-withdrawing groups, such as fluorine, may require slightly longer reaction times compared to electron-donating groups.[7]

-

Workup - Quenching and Extraction: After cooling the reaction to room temperature, add diethyl ether to dilute the mixture. Transfer the organic phase to a separatory funnel.

-

Aqueous Wash: Wash the organic phase successively with 1 N HCl (3 times). Caution: Gas evolution may occur during the first wash. Gently swirl the separatory funnel to avoid emulsion formation.[3] Follow with three washes with water and one wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product, typically a solid, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel to yield pure this compound.

| Parameter | Recommended Value/Reagent | Molar Eq. | Rationale |

| Substrate | 2,3-Difluorophenol | 1.0 | Starting material. |

| Formylating Agent | Paraformaldehyde | 3.0 | Source of formaldehyde; excess drives the reaction. |

| Lewis Acid | Anhydrous MgCl₂ | 2.0 | Key for chelation-directed ortho-selectivity.[7] |

| Base | Triethylamine (Et₃N) | 2.0 | Forms the active base system with MgCl₂.[7] |

| Solvent | Anhydrous THF | - | Aprotic solvent suitable for the reaction; acetonitrile is a viable alternative.[3] |

| Temperature | ~75°C (Reflux) | - | Provides sufficient energy to overcome the activation barrier. |

| Reaction Time | 2-4 hours | - | Typical duration; monitor by TLC for completion. |

Alternative Synthesis Pathway via 2,3-Difluoroanisole

An alternative, albeit longer, pathway involves the protection of the phenolic hydroxyl group, followed by formylation and subsequent deprotection. This strategy can be useful if the primary method proves problematic or if related intermediates are desired. The starting material for this route is 2,3-difluoroanisole, which can be synthesized from 2,3-difluorophenol using methyl iodide and a base like potassium carbonate.[9]

Step 1: Formylation of 2,3-Difluoroanisole

With the hydroxyl group protected as a methyl ether, the directing effect is altered. A Friedel-Crafts type formylation can be employed. One effective method uses α,α-dichloromethyl methyl ether with a Lewis acid catalyst like TiCl₄ or SnCl₄.[10] This reaction introduces the formyl group onto the activated aromatic ring.

Step 2: Demethylation to Yield the Final Product

The resulting 3,4-difluoro-2-methoxybenzaldehyde[11] must be demethylated to reveal the free hydroxyl group. This is a standard transformation that can be achieved using strong ether-cleaving reagents such as boron tribromide (BBr₃) in dichloromethane or by heating with concentrated hydrobromic acid (HBr).[12]

// Nodes start [label="2,3-Difluorophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Methylation\n(CH₃I, K₂CO₃)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"]; anisole [label="2,3-Difluoroanisole", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Formylation\n(Cl₂CHOCH₃, TiCl₄)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"]; methoxy [label="3,4-Difluoro-2-methoxy-\nbenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="Demethylation\n(BBr₃ or HBr)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"]; product [label="3,4-Difluoro-2-hydroxy-\nbenzaldehyde", style="rounded,filled", fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"];

// Edges start -> step1; step1 -> anisole; anisole -> step2; step2 -> methoxy; methoxy -> step3; step3 -> product; }

Caption: Alternative multi-step synthesis via the anisole intermediate.

Comparative Analysis of Phenol Formylation Methods

| Method | Key Reagents | Regioselectivity | Typical Yields | Advantages | Disadvantages |

| Hofsløkken-Skattebøl | MgCl₂, Et₃N, Paraformaldehyde | Excellent (ortho) | High to Excellent | High selectivity, good yields, mild conditions, scalable.[3][7] | Requires anhydrous conditions. |

| Reimer-Tiemann | CHCl₃, Strong Base (e.g., NaOH) | Good (ortho) | Moderate | Classic, well-known reaction.[4] | Use of toxic chloroform, often requires biphasic system, moderate yields, exothermic.[4][13] |

| Duff Reaction | Hexamethylenetetramine, Acid | Good (ortho) | Low to Moderate | Single reagent for formylation and as a base equivalent. | Generally inefficient, requires strongly activated phenols, can be low yielding.[14] |

| Vilsmeier-Haack | DMF, POCl₃ | para to activator | Variable | Effective for many electron-rich heterocycles and aromatics.[15] | Reagent is a weaker electrophile; may not be effective for deactivated rings; not ortho-selective for phenols.[16] |

Conclusion

For the synthesis of this compound, the magnesium-mediated ortho-formylation of 2,3-difluorophenol (Hofsløkken-Skattebøl method) stands out as the most superior and practical pathway. Its operational simplicity, high regioselectivity rooted in a chelation-controlled mechanism, and consistently high yields make it the method of choice for both laboratory-scale synthesis and potential industrial scale-up. While alternative routes through anisole intermediates exist, they involve additional protection/deprotection steps, increasing the overall step count and reducing atom economy. The insights and protocols provided in this guide are intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize this valuable fluorinated building block.

References

- 1. 2,3-Difluorophenol | 6418-38-8 | Benchchem [benchchem.com]

- 2. ossila.com [ossila.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. scholarworks.uni.edu [scholarworks.uni.edu]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. sciencemadness.org [sciencemadness.org]

- 9. 2,3-Difluoroanisole CAS#: 134364-69-5 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 3,4-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 3816072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Duff reaction - Wikipedia [en.wikipedia.org]

- 15. jk-sci.com [jk-sci.com]

- 16. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

A Guide to the Spectroscopic Characterization of 3,4-Difluoro-2-hydroxybenzaldehyde

Introduction: The Significance of Structural Verification

In the realm of drug discovery and development, the unambiguous structural confirmation of key intermediates is paramount. 3,4-Difluoro-2-hydroxybenzaldehyde (Molecular Formula: C₇H₄F₂O₂, Molecular Weight: 158.10 g/mol ) is a valuable substituted benzaldehyde building block, frequently utilized in the synthesis of novel pharmaceutical agents and materials. Its reactivity is dictated by the precise arrangement of the aldehyde, hydroxyl, and fluorine substituents on the aromatic ring. Consequently, a robust and multi-faceted analytical approach is required to verify its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. For a fluorinated compound like this, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential to resolve the complex spin-spin coupling interactions and confirm the substitution pattern.

Experimental Protocol: NMR Sample Preparation and Acquisition

A well-defined protocol is critical for acquiring high-quality, reproducible NMR data. The choices made during preparation directly impact spectral resolution and accuracy.

Protocol Steps:

-

Solvent Selection: Dissolve approximately 5-10 mg of the solid this compound in 0.6-0.7 mL of a deuterated solvent. The choice of solvent is crucial.

-

Deuterated Chloroform (CDCl₃): A common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal (~7.26 ppm). However, the acidic phenolic proton may exchange with trace water or undergo rapid relaxation, potentially broadening the signal or rendering it unobservable.

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆): An excellent alternative, particularly for observing exchangeable protons like the hydroxyl group. Its high polarity ensures good sample dissolution, and the hydroxyl proton will typically appear as a distinct, often broad, singlet at a high chemical shift. The residual solvent signal appears at ~2.50 ppm. For this analysis, we will predict the spectrum in DMSO-d₆ to ensure observation of all protons.

-

-

Sample Preparation: Place the dissolved sample in a 5 mm NMR tube. Ensure the solution is clear and free of particulate matter to avoid compromising spectral quality.

-

Instrument Setup: Acquire data on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is particularly useful for resolving the complex splitting patterns in the aromatic region.

-

Acquisition Parameters:

-

¹H NMR: Acquire with a standard pulse program. A sufficient relaxation delay (e.g., 5 seconds) is important for accurate integration, especially for the aldehyde proton.

-

¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each unique carbon, simplifying interpretation. An acquisition time of 1-2 hours is typical.

-

¹⁹F NMR: Acquire with a proton-decoupled sequence. ¹⁹F is a highly sensitive nucleus (100% natural abundance), so acquisition is rapid.[1][2] The chemical shifts should be referenced to an external standard like CFCl₃ (0 ppm).[3]

-

Data Interpretation and Predicted Spectra

The following data is predicted based on established substituent effects and analysis of isomeric compounds, such as 2,3-difluoro-4-hydroxybenzaldehyde.[4]

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the phenolic, aldehydic, and two aromatic protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| 1 | ~11.0 - 12.0 | br s | - | 1H | -OH | The acidic phenolic proton appears as a broad singlet at a very downfield shift in DMSO-d₆ due to hydrogen bonding with the solvent and the intramolecular hydrogen bond to the aldehyde's carbonyl oxygen. |

| 2 | ~10.2 | s | - | 1H | -CHO | The aldehyde proton is highly deshielded by the electronegative oxygen atom and the anisotropic effect of the carbonyl group, appearing as a singlet far downfield.[5] |

| 3 | ~7.4 | ddd | J(H-H) ≈ 9.0, J(H-F4) ≈ 9.0, J(H-F3) ≈ 2.0 | 1H | H-6 | This proton is ortho to the electron-withdrawing aldehyde group. It will be a doublet of doublets of doublets, coupling to H-5, the fluorine at C4, and the fluorine at C3. |

| 4 | ~7.1 | ddd | J(H-H) ≈ 9.0, J(H-F3) ≈ 11.0, J(H-F4) ≈ 2.0 | 1H | H-5 | This proton will also be a complex multiplet, coupling to H-6 and both fluorine atoms. The magnitude of the coupling constants (J-values) is critical for definitive assignment. |

The proton-decoupled ¹³C NMR spectrum will display 7 distinct signals, each appearing as a complex multiplet due to carbon-fluorine coupling (¹JCF, ²JCF, ³JCF).

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |

| 1 | ~190 | d | C-7 (CHO) | The aldehyde carbonyl carbon is the most deshielded carbon, appearing at a very high chemical shift. It will be split into a doublet by the fluorine at C-3 (³JCF). |

| 2 | ~155-160 | dd | C-2 (C-OH) | The carbon bearing the hydroxyl group is significantly deshielded. It will show a large coupling to the geminal fluorine (¹JCF) if one were present, but here it couples to F-3 (²JCF) and F-4 (³JCF). |

| 3 | ~150-155 | dd | C-4 (C-F) | This carbon is directly attached to a fluorine atom, resulting in a very large one-bond coupling constant (¹JCF > 240 Hz) and a significant downfield shift. It will also show a smaller coupling to F-3 (²JCF). |

| 4 | ~140-145 | dd | C-3 (C-F) | This carbon is also directly attached to a fluorine, showing a large ¹JCF and coupling to the adjacent F-4 (²JCF). |

| 5 | ~120-125 | d | C-1 | The ipso-carbon to the aldehyde group. It will be split by the fluorine atoms at C-3 and C-4. |

| 6 | ~118-122 | d | C-6 | This carbon is coupled to the fluorine atoms, primarily F-4 (³JCF). |

| 7 | ~115-118 | dd | C-5 | This carbon is coupled to both F-3 (³JCF) and F-4 (²JCF). |

The ¹⁹F NMR spectrum provides direct evidence for the fluorine substitution pattern. It is expected to show two distinct signals, each coupling to the other fluorine and to nearby protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale | | :--- | :--- | :--- | :--- | :--- | | 1 | -130 to -140 | dd | J(F-F) ≈ 20, J(F-H5) ≈ 11.0 | F-3 | The chemical shift is typical for an aromatic C-F bond.[6] It will be split into a doublet by the adjacent F-4 and further split into a doublet by the ortho proton H-5. | | 2 | -140 to -150 | dd | J(F-F) ≈ 20, J(F-H6) ≈ 9.0 | F-4 | This fluorine will be a doublet due to coupling with F-3 and a doublet from coupling with the meta proton H-6. Ortho F-F coupling is typically around 20 Hz.[2] |

The following diagram illustrates the key spin-spin coupling relationships that define the NMR spectra of this compound.

Caption: Key ¹H-¹H, ¹H-¹⁹F, and ¹⁹F-¹⁹F spin-spin coupling interactions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

Experimental Protocol: IR Spectrum Acquisition

The choice of sampling technique depends on the physical state of the sample and the desired quality of the spectrum.

Protocol Steps (using Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal. This step is critical for achieving a strong, high-quality signal.

-

Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

Causality: The ATR method is chosen for its simplicity, speed, and minimal sample preparation requirements. Unlike the KBr pellet method, it avoids potential complications from moisture in the KBr and eliminates the need for sample grinding and pressing.

Predicted IR Data and Interpretation

The IR spectrum will be dominated by characteristic absorptions from the O-H, C-H, C=O, C=C, and C-F bonds.

| Predicted Absorption Range (cm⁻¹) | Vibrational Mode | Expected Appearance | Rationale |

| 3200 - 3400 | O-H stretch (phenolic) | Broad, strong | The broadness is due to hydrogen bonding. In solid state, this will be prominent. |

| 3000 - 3100 | C-H stretch (aromatic) | Sharp, medium | Characteristic of C-H bonds on an aromatic ring. |

| 2800 - 2900 & 2700 - 2800 | C-H stretch (aldehyde) | Two sharp, medium peaks (Fermi doublet) | This pair of peaks is a hallmark identifier for the aldehyde C-H bond. |

| 1650 - 1680 | C=O stretch (aldehyde) | Sharp, very strong | This is one of the most intense peaks in the spectrum. Its position is slightly lowered from a typical aldehyde (~1700 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho hydroxyl group. |

| 1580 - 1620 | C=C stretch (aromatic) | Multiple sharp peaks, medium-strong | These absorptions are characteristic of the benzene ring itself. |

| 1200 - 1300 | C-F stretch (aryl-fluoride) | Strong, sharp | Aryl-fluoride bonds give rise to strong absorptions in this region of the fingerprint. |

Visualization of IR Acquisition Workflow

Caption: Standard workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues based on the fragmentation pattern of the molecule upon ionization.

Experimental Protocol: MS Analysis

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it will likely keep the molecular ion intact.

Protocol Steps (using ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Detection: Analyze the ions in a mass analyzer (e.g., Quadrupole or Time-of-Flight). Acquire spectra in both positive and negative ion modes to observe different adducts.

Causality: ESI is chosen to minimize fragmentation and clearly observe the molecular ion, confirming the molecular weight. Direct infusion is a simple and rapid method for pure compounds.

Predicted MS Data and Interpretation

The predicted data is based on the compound's exact mass (Monoisotopic Mass: 158.01793 Da).

Table of Predicted Ions (ESI):

| Ion Adduct | Predicted m/z | Ionization Mode | Rationale |

| [M+H]⁺ | 159.0252 | Positive | Protonation of the aldehyde or hydroxyl oxygen is a common event in positive mode ESI. |

| [M+Na]⁺ | 181.0072 | Positive | Formation of a sodium adduct is very common if trace sodium salts are present in the system. |

| [M-H]⁻ | 157.0107 | Negative | Deprotonation of the acidic phenolic hydroxyl group is highly favorable in negative ion mode. This is often the most intense peak. |

| [M]⁺˙ | 158.0179 | Positive (EI) | In a harder ionization technique like Electron Ionization (EI), the radical molecular ion would be observed. |

Predicted Fragmentation (EI-MS): If a harder ionization technique like EI were used, fragmentation would be expected. Key fragmentation pathways would include:

-

Loss of a hydrogen radical (-1 Da): [M-H]⁺ at m/z 157.

-

Loss of the formyl radical (-29 Da): [M-CHO]⁺ at m/z 129.

-

Loss of carbon monoxide (-28 Da): [M-CO]⁺˙ at m/z 130, a common fragmentation for aldehydes and phenols.

Visualization of Key MS Ions

Caption: Common ions observed in positive and negative mode ESI-MS.

Conclusion

The combination of multi-nuclear NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and self-validating system for the structural confirmation of this compound. NMR spectroscopy elucidates the precise connectivity and substitution pattern through chemical shifts and complex spin-spin coupling constants. IR spectroscopy rapidly confirms the presence of essential hydroxyl, aldehyde, and aryl-fluoride functional groups. Finally, high-resolution mass spectrometry verifies the elemental composition and molecular weight. By understanding the principles behind each technique and predicting the expected spectral outcomes, researchers can confidently verify the structure of this critical synthetic building block, ensuring the integrity of their subsequent research and development efforts.

References

- 1. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. oai.e-spacio.uned.es [oai.e-spacio.uned.es]

- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. PubChemLite - this compound (C7H4F2O2) [pubchemlite.lcsb.uni.lu]

Introduction: The Critical Role of Solubility for a Versatile Building Block

An In-Depth Technical Guide to the Solubility of 3,4-Difluoro-2-hydroxybenzaldehyde in Common Organic Solvents

This compound is a substituted aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. Its trifunctional nature—an electrophilic aldehyde, a nucleophilic and hydrogen-bonding hydroxyl group, and an electron-deficient difluorinated phenyl ring—makes it a valuable precursor for synthesizing a diverse range of complex molecules, from pharmaceutical intermediates to specialized polymers and ligands.[1] The success of any synthetic or formulation endeavor involving this compound hinges on a thorough understanding of its solubility.

Solubility dictates the choice of reaction media, influences reaction kinetics, is paramount for effective purification via crystallization, and is a critical parameter in developing formulations for screening and delivery. A poorly chosen solvent can lead to low yields, incomplete reactions, or purification failures. This guide, prepared from the perspective of a senior application scientist, provides a comprehensive overview of the predicted solubility of this compound, the theoretical principles governing its behavior, and a definitive experimental protocol for its quantitative determination.

Physicochemical Profile and Predicted Solubility Behavior

To predict the solubility of this compound (Molar Mass: 158.10 g/mol ), we must first analyze its molecular structure and the resulting intermolecular forces.[2][3]

-

Hydrogen Bonding: The presence of a hydroxyl (-OH) group makes the molecule a strong hydrogen bond donor. The carbonyl oxygen (C=O) of the aldehyde and the fluorine atoms can act as weak hydrogen bond acceptors.

-

Polarity: The molecule is highly polar. The electronegative oxygen and fluorine atoms create significant bond dipoles, resulting in a large net molecular dipole moment. The predicted XLogP value, a measure of lipophilicity, is approximately 1.8, indicating a moderate preference for organic phases over water but confirming its polar character.[2]

-

Aromatic System: The π-system of the benzene ring allows for π-π stacking interactions, which can be significant in aromatic solvents.

Based on the fundamental principle of "like dissolves like," we can predict its solubility in three main classes of organic solvents.[4][5][6]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Strong solute-solvent hydrogen bonds are expected to form between the compound's hydroxyl group and the solvent molecules, leading to high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, THF, Ethyl Acetate): These solvents possess significant dipole moments and can act as hydrogen bond acceptors. They will readily solvate the polar regions of the molecule. High to moderate solubility is anticipated, driven by strong dipole-dipole interactions and hydrogen bonding with the solute's -OH group.[7]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot form hydrogen bonds. The energy required to break the strong solute-solute interactions (hydrogen bonds and dipole forces) in the crystal lattice will not be compensated by the weak van der Waals forces established with the solvent. Therefore, the compound is expected to have very low solubility in nonpolar solvents.[6]

Qualitative and Expected Solubility Profile

While extensive quantitative public data is limited, a qualitative profile can be constructed based on the physicochemical principles discussed. This table serves as a practical guide for solvent selection in the laboratory.

| Solvent Class | Solvent Name | Chemical Formula | Polarity | Expected Solubility | Rationale |

| Polar Protic | Methanol | CH₃OH | High | Very Soluble | Strong H-bonding (donor & acceptor). |

| Ethanol | C₂H₅OH | High | Very Soluble | Strong H-bonding (donor & acceptor). | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | Very Soluble | Strong H-bond acceptor and highly polar. |

| Acetone | C₃H₆O | High | Soluble | Strong H-bond acceptor and polar. | |

| Tetrahydrofuran (THF) | C₄H₈O | Moderate | Soluble | Good H-bond acceptor. | |

| Ethyl Acetate | C₄H₈O₂ | Moderate | Soluble | Moderate polarity and H-bond acceptor. | |

| Acetonitrile | CH₃CN | High | Sparingly Soluble | Highly polar but a weaker H-bond acceptor. | |

| Nonpolar | Toluene | C₇H₈ | Low | Sparingly Soluble | π-π stacking may provide minimal solubility. |

| Dichloromethane (DCM) | CH₂Cl₂ | Moderate | Sparingly Soluble | Moderate polarity but no H-bonding capacity. | |

| Hexane | C₆H₁₄ | Very Low | Insoluble | Lacks polarity and H-bonding for effective solvation. |

Definitive Experimental Protocol for Solubility Determination

The most reliable method for determining the thermodynamic (equilibrium) solubility of a compound is the Shake-Flask Method .[8][9] This protocol is considered the gold standard and involves agitating an excess of the solid compound in the solvent for an extended period to ensure equilibrium is reached.[10][11] The concentration of the dissolved compound in the saturated supernatant is then accurately measured, typically by High-Performance Liquid Chromatography (HPLC).

Workflow for Experimental Solubility Determination

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Step-by-Step Methodology

A. Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (±0.1 mg)

-

Scintillation vials (e.g., 20 mL) with PTFE-lined caps

-

Orbital shaker with temperature control

-

Volumetric flasks and pipettes

-

Syringes (glass, solvent-compatible)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Autosampler vials for HPLC

-

Calibrated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector[12][13]

B. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound (e.g., ~50-100 mg) to a scintillation vial. The key is to ensure undissolved solid remains at the end of the experiment.

-

Pipette a precise volume (e.g., 10.0 mL) of the chosen organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25.0 °C) and moderate agitation speed.

-

Allow the mixture to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure thermodynamic equilibrium is fully achieved, especially for sparingly soluble compounds.[10]

-

-

Sampling and Filtration:

-

Remove the vial from the shaker and let it stand at the same constant temperature for 2-4 hours to allow excess solid to settle.

-

Carefully draw the clear supernatant into a syringe, avoiding any solid particles.

-

Attach a 0.22 µm syringe filter to the syringe. This step is critical to remove fine particulates that would otherwise inflate the measured solubility.

-

Discard the first portion of the filtrate (~0.5 mL) to saturate the filter membrane.

-

Dispense the subsequent filtrate into a clean, labeled volumetric flask for dilution.

-

C. Analysis by RP-HPLC

-

Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and create a series of calibration standards (e.g., 5-6 points) by serial dilution to cover the expected concentration range.

-

Sample Preparation: Accurately dilute the filtrate from step B.3 to a concentration that falls within the linear range of the calibration curve.

-

Chromatographic Conditions (Example):

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm). Aromatic phases can also be used.[12]

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength of maximum absorbance for the compound (determined by UV scan).

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted filtrate sample.

-

Use the peak area from the sample and the regression equation from the calibration curve to determine the concentration in the diluted sample.

-

D. Calculation of Solubility

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the result from the HPLC analysis by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Theoretical Underpinnings of the Dissolution Process

Solubility is the result of a thermodynamic balance between three distinct intermolecular interactions. The overall Gibbs free energy of dissolution (ΔG_sol) must be negative for the process to be spontaneous.

Caption: Intermolecular forces governing the dissolution process.

-

Solute-Solute Interactions (Lattice Energy): Energy is required to overcome the forces (hydrogen bonds, dipole-dipole forces) holding the this compound molecules together in the crystal lattice. This is an endothermic process.

-

Solvent-Solvent Interactions: Energy is needed to create a "cavity" within the solvent to accommodate a solute molecule. This is also endothermic.

-

Solute-Solvent Interactions (Solvation Energy): Energy is released when the solute molecule forms new favorable interactions with the surrounding solvent molecules. This is an exothermic process.

Dissolution is favored when the energy released during solvation is sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions. For this compound, the strong hydrogen bonds and polarity lead to high solvation energies in polar solvents, driving its solubility.

Conclusion

This compound is a polar molecule with significant hydrogen bonding capability, predicting high solubility in polar protic and polar aprotic organic solvents, and poor solubility in nonpolar solvents. While publicly available quantitative data is scarce, this guide provides a robust framework for predicting solubility and, more importantly, a detailed, self-validating experimental protocol based on the gold-standard Shake-Flask method coupled with RP-HPLC analysis. By employing this methodology, researchers, scientists, and drug development professionals can generate the precise and reliable solubility data required to accelerate their research and development efforts.

References

- 1. ossila.com [ossila.com]

- 2. PubChemLite - this compound (C7H4F2O2) [pubchemlite.lcsb.uni.lu]

- 3. 4,5-Difluoro-2-hydroxybenzaldehyde | C7H4F2O2 | CID 15434553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. enamine.net [enamine.net]

- 11. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 12. helixchrom.com [helixchrom.com]

- 13. pp.bme.hu [pp.bme.hu]

An In-depth Technical Guide to 3,4-Difluoro-2-hydroxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Difluoro-2-hydroxybenzaldehyde is a key fluorinated aromatic aldehyde that serves as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two fluorine atoms and adjacent hydroxyl and aldehyde groups, imparts distinct physicochemical properties that are highly advantageous for the synthesis of complex molecular architectures and novel therapeutic agents. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of derivative compounds, making this intermediate particularly valuable in drug discovery programs. This guide provides a comprehensive overview of its synthesis, detailed characterization, and applications, with a focus on providing practical, field-proven insights for researchers.

Core Compound Identification

-

Chemical Name: this compound

-

CAS Number: 502762-95-0

-

Molecular Formula: C₇H₄F₂O₂

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 158.10 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Storage Temperature | Refrigerator (2-8 °C) | --INVALID-LINK-- |

| Purity | Typically ≥97% | --INVALID-LINK-- |

Synthesis and Mechanism

The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the selective functionalization of a fluorinated phenol precursor. The choice of synthetic pathway is often dictated by the availability of starting materials, desired scale, and safety considerations.

One plausible synthetic approach is adapted from methodologies for preparing structurally similar hydroxybenzaldehydes, which involves the protection of the hydroxyl group, followed by directed ortho-metalation and formylation, and subsequent deprotection.

Conceptual Synthesis Pathway

Caption: Conceptual synthesis pathway for this compound.

Detailed Experimental Protocol (Adapted)

The following protocol is an adapted procedure based on the synthesis of related fluorinated and hydroxylated benzaldehydes. This serves as a foundational method that may require optimization for specific laboratory conditions.

Step 1: Protection of the Hydroxyl Group (Methylation)

-

To a solution of 3,4-difluorophenol in a suitable solvent (e.g., acetone or acetonitrile), add a base such as potassium carbonate.

-

To this suspension, add a methylating agent like dimethyl sulfate.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

The resulting crude 1,2-difluoro-3-methoxybenzene can be purified by distillation or chromatography.

Step 2: Directed Ortho-Metalation and Formylation

-

Dissolve the 1,2-difluoro-3-methoxybenzene in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cool the solution to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a strong base, such as n-butyllithium, to effect ortho-lithiation. The methoxy group directs the lithiation to the adjacent ortho position.

-

After stirring for a period to ensure complete lithiation, add a formylating agent like N,N-dimethylformamide (DMF).

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,4-difluoro-2-methoxybenzaldehyde.

Step 3: Deprotection (Demethylation)

-

Dissolve the crude 3,4-difluoro-2-methoxybenzaldehyde in a suitable solvent like dichloromethane.

-

Cool the solution in an ice bath and add a demethylating agent, such as boron tribromide, dropwise.

-

Stir the reaction at low temperature and then allow it to warm to room temperature.

-

Carefully quench the reaction with water or methanol.

-

Extract the product, wash, dry, and concentrate the organic phase.

-

Purify the final product, this compound, by column chromatography on silica gel or recrystallization.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through standard spectroscopic techniques.

Table 2: Representative NMR Spectral Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | ~11.0 | s | - | OH |

| ~9.8 | s | - | CHO | |

| ~7.4 | m | - | Aromatic-H | |

| ~7.1 | m | - | Aromatic-H | |

| ¹³C NMR | ~190 | d | - | CHO |

| ~150 (dd) | dd | C-F | C-OH | |

| ~145 (dd) | dd | C-F | C-F | |

| ~140 (dd) | dd | C-F | C-F | |

| ~125 | d | - | Aromatic C-H | |

| ~120 | d | - | Aromatic C-H | |

| ~115 | s | - | C-CHO |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used. The values presented are estimations based on data for structurally similar compounds.

Applications in Drug Discovery and Medicinal Chemistry

The unique arrangement of functional groups in this compound makes it a valuable synthon for introducing a fluorinated salicylaldehyde moiety into target molecules.

Role as a Key Building Block

The aldehyde group is a versatile handle for various chemical transformations, including:

-

Reductive Amination: To introduce substituted aminomethyl groups.

-

Wittig Reaction: For the formation of carbon-carbon double bonds.

-

Condensation Reactions: To form Schiff bases, which can be further reduced or used as ligands for metal complexes.

The hydroxyl group can be alkylated to introduce a variety of side chains or used as a handle for further functionalization. The fluorine atoms are strategically positioned to modulate the electronic properties and metabolic stability of the resulting compounds.

Example Application Workflow: Synthesis of a Schiff Base Ligand

Caption: Workflow for the synthesis of a Schiff base and its metal complex.

The resulting Schiff bases and their metal complexes are investigated for a range of biological activities, including anticancer and antimicrobial properties. The fluorine substituents can enhance the lipophilicity and membrane permeability of these complexes, potentially leading to improved cellular uptake and efficacy.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate for researchers in drug discovery and materials science. Its strategic fluorination provides a powerful tool for modulating the properties of target molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in the development of novel compounds with enhanced biological activity and improved pharmacokinetic profiles.

Reactivity of the formyl group in 3,4-Difluoro-2-hydroxybenzaldehyde

An In-Depth Technical Guide to the Reactivity of the Formyl Group in 3,4-Difluoro-2-hydroxybenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the formyl group in this compound. This molecule is a key synthetic intermediate, and understanding the nuanced reactivity of its aldehyde functionality is critical for its effective utilization in drug discovery, materials science, and fine chemical synthesis. We will explore the synergistic electronic and steric effects exerted by the ortho-hydroxyl and difluoro substituents, which ultimately govern the electrophilicity of the carbonyl carbon. This guide details the mechanistic pathways and provides field-proven protocols for several key transformations, including nucleophilic additions, Knoevenagel condensations, and Wittig reactions.

Structural and Electronic Profile

This compound is a polysubstituted aromatic aldehyde. Its reactivity is not merely that of a simple benzaldehyde; it is a finely-tuned system where each substituent plays a critical role in modulating the chemical behavior of the formyl group.

The core structure consists of:

-

An aromatic ring , which acts as the scaffold.

-

A formyl group (-CHO) , the primary site of reactivity.

-

An ortho-hydroxyl group (-OH) , which engages in intramolecular hydrogen bonding.

-

Two fluoro groups (-F) at the C3 and C4 positions, which act as powerful electron-withdrawing groups.

Caption: Key substituents and their primary roles.

Causality of Reactivity: A Synthesis of Electronic Effects

The reactivity of an aldehyde is fundamentally determined by the magnitude of the partial positive charge (δ+) on the carbonyl carbon. In this compound, this electrophilicity is significantly enhanced by a confluence of factors.

-

Inductive Effects (-I): Fluorine is the most electronegative element, and its presence at the C3 and C4 positions creates a powerful inductive electron withdrawal from the aromatic ring. This effect is transmitted through the sigma bonds, pulling electron density away from the formyl group and substantially increasing the electrophilicity of the carbonyl carbon.

-

Intramolecular Hydrogen Bonding: The ortho-hydroxyl group is perfectly positioned to form a strong intramolecular hydrogen bond with the carbonyl oxygen of the formyl group. This interaction polarizes the C=O bond, withdrawing electron density from the carbon and further amplifying its δ+ character. This makes the aldehyde more susceptible to nucleophilic attack compared to its methoxy-protected analogue.[1][2]

-

Mesomeric Effects (+M): While the hydroxyl and fluoro groups possess lone pairs that can donate electron density into the ring via resonance (+M effect), this effect is significantly overshadowed by the powerful inductive withdrawal of the fluoro groups and the activating effect of the hydrogen bond.

Caption: Synergistic electronic effects enhancing formyl group reactivity.

Key Transformations of the Formyl Group

The heightened electrophilicity of the formyl group in this compound makes it an excellent substrate for a variety of classical and modern organic reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is the archetypal reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated.[3][4][5]

Caption: General workflow for nucleophilic addition.

Experimental Protocol: Reduction to 2-(Hydroxymethyl)-5,6-difluorophenol

This protocol describes the selective reduction of the aldehyde to a primary alcohol using a mild reducing agent.

-

Dissolution: Dissolve this compound (1.0 eq) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: While stirring, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the solution.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product alcohol.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound, catalyzed by a weak base.[6][7] The high electrophilicity of this compound makes it an ideal substrate, often leading to high yields of the corresponding α,β-unsaturated product.[7]

Caption: Mechanistic steps of the Knoevenagel condensation.

Experimental Protocol: Synthesis of (E)-2-((2-hydroxy-3,4-difluorophenyl)methylene)malononitrile

-

Setup: To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (EtOH), add a catalytic amount of piperidine (0.1 eq).

-

Reaction: Stir the mixture at room temperature. The product often begins to precipitate out of the solution within 30-60 minutes.

-

Completion: Continue stirring for 2-4 hours or until TLC analysis indicates full consumption of the aldehyde.

-

Isolation: Cool the reaction mixture in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven. The product is often pure enough for subsequent steps without further purification.

| Active Methylene Cmpd. | Catalyst | Solvent | Typical Yield |

| Malononitrile | Piperidine | Ethanol | >90% |

| Ethyl Cyanoacetate | Piperidine | Ethanol | 85-95% |

| Diethyl Malonate | Pyridine | Toluene (reflux) | 70-85% |

| Thiobarbituric Acid | Piperidine | Ethanol | >90%[6] |

Wittig Reaction

The Wittig reaction is an indispensable method for converting aldehydes and ketones into alkenes.[8][9] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The strong P=O bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction.[10]

Experimental Protocol: Synthesis of 2,3-Difluoro-6-vinylphenol

This protocol is a two-step process: ylide formation followed by reaction with the aldehyde.

Part A: Ylide Preparation

-

Salt Formation: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Deprotonation: Cool the suspension to 0 °C and add n-butyllithium (n-BuLi) (1.05 eq) dropwise. A characteristic color change (often to orange or yellow) indicates the formation of the ylide.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes.

Part B: Wittig Olefination

-

Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the prepared ylide solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction & Purification: Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography on silica gel.

| Phosphonium Salt | Base | Expected Alkene Product |

| Methyltriphenylphosphonium bromide | n-BuLi | 2,3-Difluoro-6-vinylphenol |

| Ethyltriphenylphosphonium bromide | n-BuLi | 2,3-Difluoro-6-(prop-1-en-1-yl)phenol |

| (Carbethoxymethylene)triphenylphosphorane | (Stabilized ylide, no base needed) | Ethyl (E)-3-(2-hydroxy-3,4-difluorophenyl)acrylate |

Conclusion

The formyl group of this compound is a highly reactive electrophilic center. This reactivity is a direct consequence of the powerful electron-withdrawing inductive effects of the two fluorine atoms, synergistically enhanced by intramolecular hydrogen bonding from the ortho-hydroxyl group. This inherent activation makes the compound an exceptionally versatile building block for a range of chemical transformations, including nucleophilic additions, condensations, and olefinations. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers and drug development professionals aiming to leverage the unique chemical properties of this valuable intermediate.

References

- 1. 3,4-Difluoro-2-methoxybenzaldehyde | 1023023-24-6 | Benchchem [benchchem.com]

- 2. 3,4-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 3816072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. community.wvu.edu [community.wvu.edu]

An In-depth Technical Guide to the Potential Electrophilic and Nucleophilic Sites of 3,4-Difluoro-2-hydroxybenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the electronic landscape of 3,4-difluoro-2-hydroxybenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and advanced materials. A detailed examination of the interplay between the electron-withdrawing aldehyde and fluoro groups, and the electron-donating hydroxyl group is presented. This guide will delineate the probable sites for both electrophilic and nucleophilic attack, supported by foundational principles of organic chemistry and spectroscopic insights from analogous compounds. Furthermore, this document outlines detailed, actionable experimental protocols for the synthesis and potential reactions of this versatile molecule, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Fluorinated Benzaldehydes

Fluorinated aromatic compounds are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a particularly interesting scaffold, possessing multiple functional groups that can be selectively manipulated to generate a diverse array of complex molecules. Understanding the nuanced reactivity of this compound is critical for its effective utilization in synthetic chemistry.

This guide will dissect the electronic characteristics of this compound to predict its behavior in various chemical transformations. We will explore the competing and cooperating electronic effects of the hydroxyl, fluoro, and aldehyde substituents to identify the most probable sites for electrophilic and nucleophilic attack.

Molecular Architecture and Electronic Topography

The reactivity of this compound is governed by the intricate interplay of the electronic effects of its substituents.

-

Hydroxyl Group (-OH) at C2: The hydroxyl group is a potent activating group, donating electron density to the aromatic ring through a resonance effect (+R). This effect is most pronounced at the ortho and para positions relative to the hydroxyl group. It also exhibits a weaker electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom.

-

Fluorine Atoms (-F) at C3 and C4: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic attack. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R), although this is weaker than its inductive effect. This +R effect directs electrophilic attack to the ortho and para positions.

-

Aldehyde Group (-CHO) at C1: The aldehyde group is a strong electron-withdrawing group due to both a powerful inductive effect (-I) and a resonance effect (-R). This deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

The combination of these effects creates a unique electronic distribution within the molecule, with specific sites being either electron-rich (nucleophilic) or electron-deficient (electrophilic).

Visualization of Electronic Effects

Caption: Electronic contributions of substituents.

Analysis of Potential Reaction Sites

Nucleophilic Sites

The nucleophilic character of this compound is primarily centered on the oxygen atoms and the electron-rich positions of the aromatic ring.

-

Phenolic Oxygen: The oxygen of the hydroxyl group is a primary nucleophilic site. Deprotonation with a base generates a phenoxide ion, which is a significantly stronger nucleophile. This site readily participates in reactions such as etherification and esterification.

-

Aldehydic Oxygen: The oxygen of the carbonyl group also possesses lone pairs and can act as a nucleophile, particularly in the presence of strong acids where it can be protonated.

-

Aromatic Ring: Despite the presence of electron-withdrawing groups, the activating effect of the hydroxyl group makes certain positions on the ring nucleophilic. The C6 position is ortho to the activating hydroxyl group and meta to the deactivating aldehyde group, making it the most likely site for electrophilic aromatic substitution . The C5 position is para to the hydroxyl group but also ortho to a fluorine and meta to the aldehyde, making it less reactive than C6.

Electrophilic Sites

The electrophilic nature of the molecule is concentrated at the carbonyl carbon and the carbon atoms of the aromatic ring attached to the electronegative fluorine atoms.

-

Aldehydic Carbon: The carbonyl carbon of the aldehyde group is highly electrophilic due to the polarization of the C=O bond. It is a prime target for attack by a wide range of nucleophiles, leading to addition reactions.

-

Aromatic Ring (for Nucleophilic Aromatic Substitution): The presence of two strongly electron-withdrawing fluorine atoms and an aldehyde group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) . The carbon atoms attached to the fluorine atoms (C3 and C4) are the most likely sites for nucleophilic attack, with the fluorine atoms acting as leaving groups. The position para to the strongly deactivating aldehyde group (C4) is particularly activated for SNAr.

Summary of Predicted Reactivity

| Site | Nature | Predicted Reactivity |

| Phenolic Oxygen | Nucleophilic | Highly reactive after deprotonation. Undergoes O-alkylation, O-acylation. |

| Aldehydic Carbon | Electrophilic | Susceptible to nucleophilic attack by organometallics, cyanides, amines, etc. |

| Aromatic Ring C6 | Nucleophilic | Most probable site for electrophilic aromatic substitution (e.g., nitration, halogenation) due to the directing effect of the hydroxyl group. |

| Aromatic Ring C4 | Electrophilic | Highly activated for nucleophilic aromatic substitution (SNAr), with the fluorine atom as a leaving group, due to the para-directing deactivating effect of the aldehyde group. |

| Aromatic Ring C3 | Electrophilic | Also a potential site for nucleophilic aromatic substitution, though likely less reactive than C4. |

Experimental Protocols

The following protocols are provided as a guide for the synthesis and potential reactions of this compound. These are based on established methodologies for similar compounds.

Synthesis of this compound

This procedure is adapted from methods for the synthesis of related hydroxybenzaldehydes.

Reaction Scheme:

Caption: Synthesis of the target molecule.

Procedure:

-

Preparation of Magnesium Methoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add magnesium turnings (1.0 eq) and dry methanol. The mixture is stirred under a nitrogen atmosphere until the magnesium has completely reacted to form a solution of magnesium methoxide.

-

Formation of Phenoxide: To the magnesium methoxide solution, add a solution of 3,4-difluorophenol (1.0 eq) in dry toluene. The mixture is heated to reflux for 2 hours to ensure complete formation of the magnesium phenoxide.

-

Formylation: The reaction mixture is cooled to 60 °C, and paraformaldehyde (2.5 eq) is added portion-wise over 1 hour. The reaction is then heated to 100 °C and stirred for 4-6 hours.

-

Work-up and Purification: The reaction is cooled to room temperature and quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Representative Reaction: O-Alkylation of the Phenolic Hydroxyl Group

Reaction Scheme:

Caption: O-methylation of the phenolic group.

Procedure:

-

To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and methyl iodide (1.2 eq).

-

The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off.

-

The filtrate is concentrated under reduced pressure, and the residue is dissolved in ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product can be purified by column chromatography or recrystallization.

Conclusion

This compound is a molecule with a rich and varied reactivity profile. The competing electronic effects of its substituents create distinct nucleophilic and electrophilic centers, allowing for a wide range of chemical transformations. A thorough understanding of these electronic properties is essential for designing efficient synthetic routes to novel compounds with potential applications in pharmaceuticals and materials science. This guide provides a foundational understanding of the reactivity of this important building block and offers practical guidance for its synthesis and derivatization.

An In-depth Technical Guide to the Synthesis of 3,4-Difluoro-2-hydroxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 3,4-Difluoro-2-hydroxybenzaldehyde, a valuable fluorinated building block in medicinal chemistry and materials science. While a singular "discovery" paper for this specific molecule is not prominent in the scientific literature, this guide elucidates a logical and experimentally sound multi-step synthesis based on well-established and authoritative chemical transformations. The core of the proposed synthesis hinges on the strategic application of directed ortho-metalation, a powerful tool for regioselective functionalization of aromatic systems. This document is intended for researchers, scientists, and professionals in drug development, offering not just a protocol, but a deep dive into the causality behind the experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Fluorinated Benzaldehydes

Fluorine-containing organic molecules have garnered immense interest in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Substituted hydroxybenzaldehydes, in particular, are versatile intermediates in the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and functional materials. This compound, with its unique substitution pattern, represents a key synthon for accessing novel chemical entities with potentially valuable biological activities.

This guide will detail a proposed synthesis of this compound, starting from a commercially available precursor. The chosen synthetic route is designed for efficiency and regiochemical control, leveraging modern synthetic methodologies.

Proposed Synthetic Strategy: A Multi-step Approach

The proposed synthesis of this compound is a three-step process commencing with the commercially available 1,2-difluoro-3-methoxybenzene. The overall strategy is outlined below:

Caption: Proposed synthetic pathway for this compound.

This pathway was strategically designed to control the regioselectivity of the formylation step. The methoxy group in the starting material serves as a powerful directing group for ortho-lithiation, ensuring the introduction of the formyl group at the desired C2 position. The final step involves the cleavage of the methyl ether to unmask the hydroxyl group.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Directed ortho-Metalation of 1,2-Difluoro-3-methoxybenzene

The first step involves the regioselective deprotonation of 1,2-difluoro-3-methoxybenzene at the position ortho to the methoxy group. This is achieved through a directed ortho-metalation (DoM) reaction, a cornerstone of modern aromatic chemistry for achieving high regioselectivity.[1][2][3]

Reaction Scheme:

Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Add 1,2-difluoro-3-methoxybenzene to the cooled THF.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the reaction mixture, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

Causality and Expertise:

The choice of the methoxy group as the directing metalation group (DMG) is crucial. The lone pairs on the oxygen atom of the methoxy group coordinate to the Lewis acidic lithium ion of the n-butyllithium, bringing the base in close proximity to the C2 proton.[2][4][5] This complex-induced proximity effect (CIPE) significantly lowers the activation energy for the deprotonation at the ortho position compared to other positions on the aromatic ring.[2] The use of a low temperature (-78 °C) is essential to prevent side reactions, such as the degradation of the organolithium intermediate.

Caption: Mechanism of Directed ortho-Metalation.

Step 2: Formylation of the ortho-Lithiated Intermediate

The second step involves quenching the freshly prepared aryllithium species with an electrophilic formylating agent. Anhydrous N,N-dimethylformamide (DMF) is an effective and commonly used reagent for this purpose.

Reaction Scheme:

Protocol:

-

To the solution of the ortho-lithiated intermediate from Step 1, maintained at -78 °C, slowly add anhydrous N,N-dimethylformamide (DMF) dropwise.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3,4-Difluoro-2-methoxybenzaldehyde.

Causality and Expertise:

DMF serves as a synthetic equivalent of formaldehyde. The nucleophilic aryllithium attacks the electrophilic carbonyl carbon of DMF to form a tetrahedral intermediate. This intermediate is stable at low temperatures but collapses upon aqueous workup to generate the aldehyde. The acidic workup is necessary to protonate the intermediate alkoxide and facilitate the elimination of dimethylamine.

Step 3: Demethylation of 3,4-Difluoro-2-methoxybenzaldehyde

The final step is the cleavage of the aryl methyl ether to yield the target phenol. Boron tribromide (BBr₃) is a highly effective and widely used reagent for this transformation.[6][7][8][9][10]

Reaction Scheme:

Protocol:

-

Dissolve 3,4-Difluoro-2-methoxybenzaldehyde in anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of boron tribromide (BBr₃) in DCM dropwise.

-

Stir the reaction mixture at 0 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water or methanol.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by recrystallization or column chromatography.

Causality and Expertise:

Boron tribromide is a strong Lewis acid that coordinates to the oxygen atom of the methoxy group, activating it for nucleophilic attack. A bromide ion then displaces the activated methyl group via an Sₙ2-type reaction, leading to the formation of a borate ester intermediate. Subsequent hydrolysis of this intermediate furnishes the desired phenol.[6][7][8] The use of an inert solvent like DCM and low temperatures helps to control the reactivity of BBr₃ and minimize potential side reactions.

Data Summary

| Step | Starting Material | Reagents | Product | Expected Yield (%) | Purity (%) |

| 1 & 2 | 1,2-Difluoro-3-methoxybenzene | 1. n-BuLi, THF, -78°C2. DMF | 3,4-Difluoro-2-methoxybenzaldehyde | 70-85 | >95 |

| 3 | 3,4-Difluoro-2-methoxybenzaldehyde | BBr₃, DCM, 0°C | This compound | 85-95 | >98 |

Note: Yields and purity are estimates based on analogous reactions reported in the literature and may vary depending on experimental conditions.

Conclusion

This technical guide has detailed a logical and well-supported synthetic route to this compound. By employing a directed ortho-metalation strategy, this pathway offers excellent regiochemical control, a critical consideration in the synthesis of polysubstituted aromatic compounds. Each step has been presented with a detailed protocol and an in-depth explanation of the underlying chemical principles, providing researchers with a solid foundation for the practical execution of this synthesis. The successful application of this methodology will provide access to a valuable fluorinated building block for the development of novel molecules in the pharmaceutical and materials science fields.

References

- 1. grokipedia.com [grokipedia.com]

- 2. baranlab.org [baranlab.org]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]